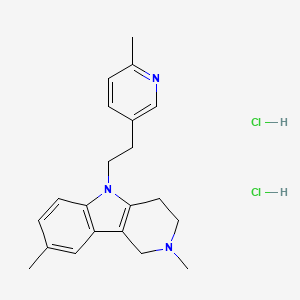

拉特匹丁二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Latrepirdine dihydrochloride, also known as Dimebolin dihydrochloride, is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion . It was originally marketed as a non-selective antihistamine in Russia .

Molecular Structure Analysis

The molecular formula of Latrepirdine dihydrochloride is C21H27Cl2N3 . It has an average mass of 392.365 Da and a monoisotopic mass of 391.158203 Da .Physical and Chemical Properties Analysis

Latrepirdine dihydrochloride is a powder with a molecular weight of 392.37 . It has a solubility of 6.4 mg/mL in DMSO .科学研究应用

阿尔茨海默病治疗: 拉特匹丁在改善认知功能和减缓阿尔茨海默病小鼠模型中神经病理进展方面显示出潜力。它表现出促自噬特性,并减少了与阿尔茨海默病相关的 Aβ42 和 α-突触核蛋白的积累 ((Steele 等人,2013)).

亨廷顿病管理: 一项针对轻度至中度亨廷顿病患者的研究发现,与安慰剂相比,拉特匹丁并未显着改善认知功能或整体功能,尽管它安全且耐受性良好 ((Kieburtz 等人,2013)).

认知功能荟萃分析: 一项随机对照试验的荟萃分析发现结果不一致,拉特匹丁显示出改善阿尔茨海默病患者认知评分的趋势,尽管不显着 ((Cano-Cuenca 等人,2013)).

神经退行性疾病的分子机制: 拉特匹丁的分子机制,包括它对线粒体功能、钙内流和细胞内分解代谢途径的影响,已被研究以了解其在阿尔茨海默病和帕金森病中的临床益处 ((Bharadwaj 等人,2013)).

自噬刺激和 α-突触核蛋白减少: 发现拉特匹丁能刺激自噬并减少细胞和小白鼠大脑中 α-突触核蛋白的积累,表明其在治疗突触核病变中的潜在用途 ((Steele 等人,2012)).

激活 AMP 活化蛋白激酶: 拉特匹丁被确认为 AMP 活化蛋白激酶的强效激活剂,降低神经元兴奋性并可能有助于其神经保护作用 ((Weisová 等人,2013)).

淀粉样蛋白-β 聚集和毒性: 研究了拉特匹丁对淀粉样蛋白-β 聚集和毒性的影响,研究结果表明其调节 Aβ 聚集的能力与其神经保护作用无关 ((Porter 等人,2016)).

临床前研究综述: 一项涉及拉特匹丁的临床前研究的系统综述强调了它调节与线粒体、乙酰胆碱酯酶活性和神经内钙水平相关的靶标的能力,尽管结果不一致且有争议 ((Cano-Cuenca 等人,2015)).

增强自噬并降低 GFP-Aβ42 水平: 拉特匹丁被证明可以增强自噬并降低酵母中的细胞内 GFP-Aβ42 水平,表明诱导自噬和降低 Aβ42 水平的新型作用机制 ((Bharadwaj 等人,2012)).

小鼠大脑葡萄糖利用: 一项研究发现,拉特匹丁增强了老年小鼠的大脑葡萄糖利用,表明其对大脑代谢的潜在影响以及对阿尔茨海默病治疗的意义 ((Day 等人,2011)).

作用机制

Latrepirdine has been reported to possess several properties that are potentially relevant to the treatment of neurodegenerative diseases. It has shown to protect cultured cells from the cytotoxicity of amyloid-β (Aβ) peptide, stabilize mitochondrial function and calcium homeostasis, modulate Aβ release from cultured cells, isolated intact nerve terminals, and from hippocampal neurons in living mouse brain, and promote neurogenesis in the murine hippocampus . It is also a potent activator of AMP-activated protein kinase (AMPK) .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Latrepirdine dihydrochloride involves the reaction of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one with hydrochloric acid.", "Starting Materials": [ "2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux temperature for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold methanol and dry it under vacuum to obtain Latrepirdine dihydrochloride." ] } | |

CAS 编号 |

14292-23-0 |

分子式 |

C21H26ClN3 |

分子量 |

355.9 g/mol |

IUPAC 名称 |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |

InChI |

InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H |

InChI 键 |

WGQCGOMSKOHLMD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |

规范 SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

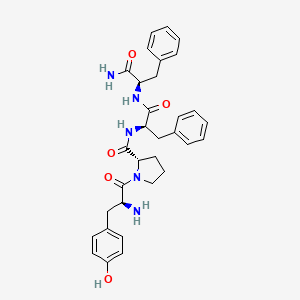

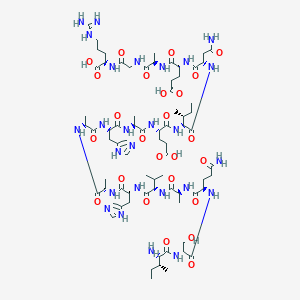

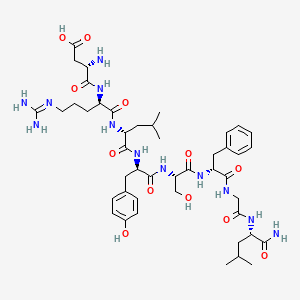

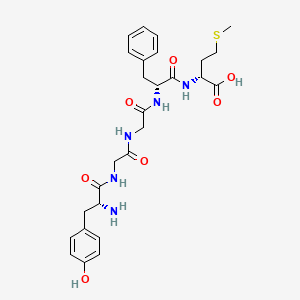

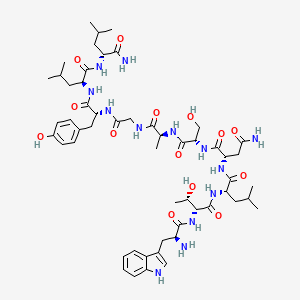

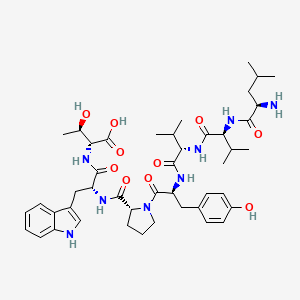

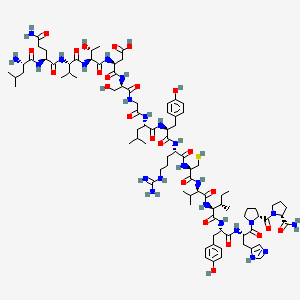

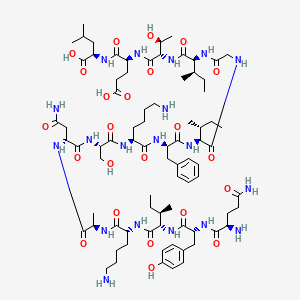

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate](/img/structure/B7886945.png)

![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-8,10,13-trimethyl-3-oxo-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B7886980.png)

![[(1R,2R,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7886990.png)